![molecular formula C8H11NO3 B6617782 ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate CAS No. 1547707-31-2](/img/structure/B6617782.png)
ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate, also known as ethyl cyanoacetate, is a synthetic organic compound with a molecular formula of C6H10O3. It is widely used in the pharmaceutical industry as a precursor to a number of different drugs and pharmaceuticals. Ethyl cyanoacetate is also used in the synthesis of various other organic compounds, and has a number of applications in the laboratory.
Mechanism of Action
The mechanism of action of ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate is not fully understood. However, it is known that it is a precursor to a number of different drugs and pharmaceuticals, and that it can be used to synthesize a variety of other organic compounds. In addition, ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate can be used to catalyze a number of different reactions, including the formation of polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate are not well understood. However, it is known that it can be used to synthesize a number of different drugs and pharmaceuticals, and that it can be used to catalyze a number of different reactions. In addition, ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate has been shown to have some anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
The main advantage of using ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate in laboratory experiments is that it is relatively easy to synthesize, and is relatively inexpensive. In addition, ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate can be used to catalyze a number of different reactions, and can be used to synthesize a variety of different compounds. The main limitation of using ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate in laboratory experiments is that it is not very stable, and can easily decompose at high temperatures.
Future Directions
The future directions for ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate include further research into its biochemical and physiological effects, as well as its ability to catalyze a number of different reactions. In addition, further research into its use as a precursor to a number of different drugs and pharmaceuticals is needed, as well as its potential use as a polymerization catalyst. Finally, further research into its use in the synthesis of a variety of other organic compounds is also needed.
Synthesis Methods
Ethyl cyanoacetate is synthesized from ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate alcohol, cyanide, and formaldehyde. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds in two steps, first forming ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate from the ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate alcohol and cyanide, and then forming the desired product from the ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate and formaldehyde.
Scientific Research Applications
Ethyl cyanoacetate has been used in a number of scientific research applications. It has been used in the synthesis of a number of different drugs and pharmaceuticals, including anti-cancer drugs and antibiotics. It has also been used in the synthesis of a variety of other organic compounds, such as amino acids and peptides. In addition, ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate has been used in the synthesis of a variety of polymers, such as polyurethanes and polyamides.
properties
IUPAC Name |
ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-12-7(11)8(5-9)3-6(8)4-10/h6,10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBGKXKVHDHTDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate |
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